Melting Point Differentiation
The melting point of 1-phenyl-2-(pyrazin-2-yl)ethanol (88–90 °C) is approximately 20 °C lower than that of its pyridine analog 1-phenyl-2-(pyridin-2-yl)ethanol (108–110 °C) and approximately 12 °C lower than that of its 4-trifluoromethyl analog 2-pyrazin-2-yl-1-(4-(trifluoromethyl)phenyl)ethanol (100–102 °C) . This lower melting point indicates weaker intermolecular forces in the solid state and may confer advantages in solvent-free reactions, melt-phase processing, and ease of recrystallization during purification .
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 88–90 °C |
| Comparator Or Baseline | 1-Phenyl-2-(pyridin-2-yl)ethanol: 108–110 °C; 2-Pyrazin-2-yl-1-(4-(trifluoromethyl)phenyl)ethanol: 100–102 °C |
| Quantified Difference | 18–20 °C lower vs. pyridine analog; 10–12 °C lower vs. CF3 analog |
| Conditions | Reported melting point ranges from vendor and database certificates of analysis; open capillary method |
Why This Matters
For procurement decisions, a lower melting point can reduce energy costs during drying and purification, improve handling characteristics, and enable melt-based synthetic methodologies not accessible to higher-melting analogs.
